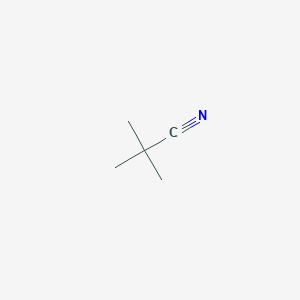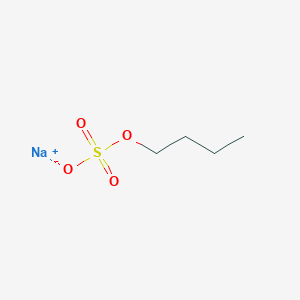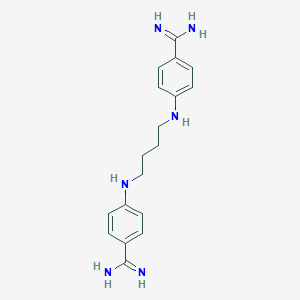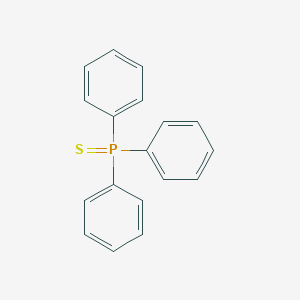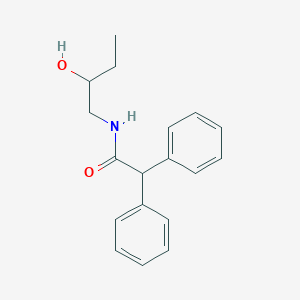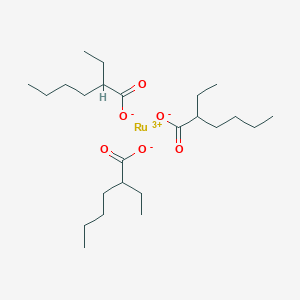
Ruthenium 2-ethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium 2-ethylhexanoate is a chemical compound that has been extensively studied in the field of chemistry due to its unique properties and potential applications. This compound is also known as Ru(EH)4, and it is a type of organometallic compound that contains ruthenium, a transition metal, and 2-ethylhexanoate, an organic acid. In
作用机制
The mechanism of action of Ruthenium 2-ethylhexanoate is complex and depends on the specific application. In general, it acts as a catalyst by providing a site for the reaction to occur and lowering the activation energy required for the reaction to proceed. In the case of olefin metathesis, Ruthenium 2-ethylhexanoate acts as a catalyst by breaking the double bond in the olefin and allowing it to react with another olefin to form a new compound. In the case of organic solar cells, Ruthenium 2-ethylhexanoate acts as a sensitizer by absorbing light and transferring the energy to the surrounding molecules, which then undergo a series of chemical reactions to produce electricity.
生化和生理效应
Ruthenium 2-ethylhexanoate has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory settings. However, it has been shown to be relatively non-toxic and stable under normal laboratory conditions. It is important to note that Ruthenium 2-ethylhexanoate should be handled with care, as it can be hazardous if ingested or inhaled.
实验室实验的优点和局限性
One of the main advantages of using Ruthenium 2-ethylhexanoate in laboratory experiments is its versatility as a catalyst. It can be used in a wide range of chemical reactions and can be easily synthesized using the standard synthesis method. However, one of the main limitations of using Ruthenium 2-ethylhexanoate is its cost, as it can be relatively expensive compared to other catalysts. In addition, it may not be suitable for certain applications where a more specific catalyst is required.
未来方向
There are several future directions for the study of Ruthenium 2-ethylhexanoate. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of Ruthenium 2-ethylhexanoate in biological systems, where it may have potential applications as an anticancer agent or as a tool for studying biological processes. Finally, there is potential for the development of new applications for Ruthenium 2-ethylhexanoate in areas such as materials science and renewable energy. Overall, Ruthenium 2-ethylhexanoate is a promising compound that has potential applications in a wide range of fields and is likely to continue to be an important area of research in the future.
合成方法
The synthesis method for Ruthenium 2-ethylhexanoate involves the reaction of ruthenium trichloride with 2-ethylhexanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction produces a dark brown solution, which is then purified by distillation to obtain the final product. This synthesis method has been widely used in the laboratory to produce high-quality Ruthenium 2-ethylhexanoate for research purposes.
科学研究应用
Ruthenium 2-ethylhexanoate has been extensively studied in the field of chemistry due to its unique properties and potential applications. It has been used as a catalyst in various chemical reactions, including olefin metathesis, hydrogenation, and oxidation reactions. It has also been used as a precursor for the synthesis of other ruthenium-containing compounds, such as Ru(II) complexes with N-heterocyclic carbene ligands. In addition, Ruthenium 2-ethylhexanoate has been studied for its potential applications in organic solar cells, where it has been used as a sensitizer for the absorption of light.
属性
CAS 编号 |
130570-72-8 |
|---|---|
产品名称 |
Ruthenium 2-ethylhexanoate |
分子式 |
C24H45O6Ru |
分子量 |
530.7 g/mol |
IUPAC 名称 |
2-ethylhexanoate;ruthenium(3+) |
InChI |
InChI=1S/3C8H16O2.Ru/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI 键 |
GTOFXGPXYNYBEC-UHFFFAOYSA-K |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |
规范 SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |
其他 CAS 编号 |
67816-05-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



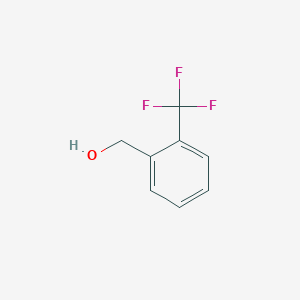
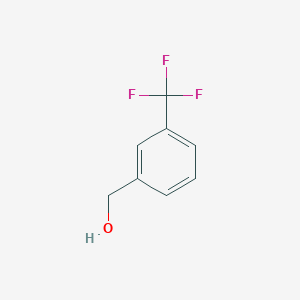
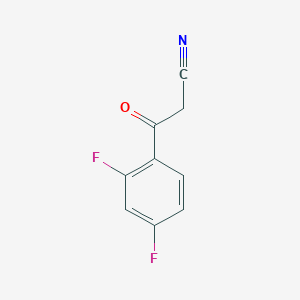
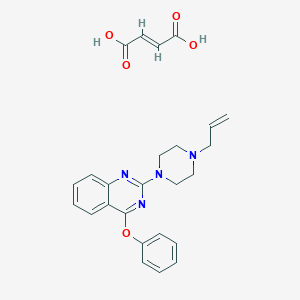
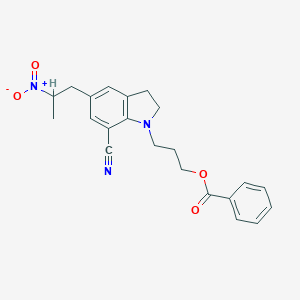
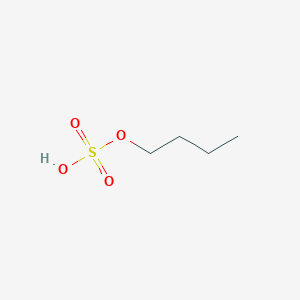
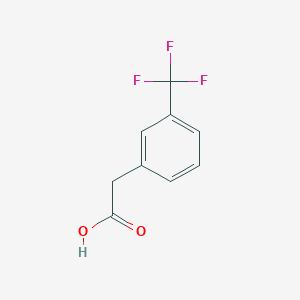
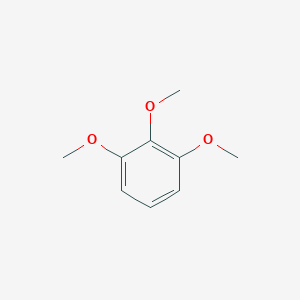
![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)
